molecular formula C20H18Cl2N2O4S2 B3555696 N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B3555696
M. Wt: 485.4 g/mol
InChI Key: ISUYAIPUMKIHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes benzyl, methyl, sulfamoyl, phenyl, and dichlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl(methyl)sulfamoyl phenyl intermediate, followed by its reaction with 2,5-dichlorobenzene-1-sulfonyl chloride under controlled conditions. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}ACETAMIDE
  • N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-3-NITROBENZAMIDE

Uniqueness: N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE is unique due to the presence of both benzyl and dichlorobenzene groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4S2/c1-24(14-15-5-3-2-4-6-15)30(27,28)18-10-8-17(9-11-18)23-29(25,26)20-13-16(21)7-12-19(20)22/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUYAIPUMKIHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,5-DICHLOROBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.